molecular formula C26H42O3 B1623260 Octadecyl 4-formylbenzoate CAS No. 151029-29-7

Octadecyl 4-formylbenzoate

Cat. No.: B1623260
CAS No.: 151029-29-7
M. Wt: 402.6 g/mol
InChI Key: DSTQLLFFZIANJD-UHFFFAOYSA-N
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Description

Octadecyl 4-formylbenzoate is an ester derivative featuring an 18-carbon alkyl chain (octadecyl group) linked to a benzoate moiety substituted with a formyl group at the para position. Its molecular formula is inferred as C₂₅H₃₈O₃, with a molecular weight of 386.57 g/mol.

Properties

IUPAC Name

octadecyl 4-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-29-26(28)25-20-18-24(23-27)19-21-25/h18-21,23H,2-17,22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTQLLFFZIANJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00394057
Record name Octadecyl 4-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151029-29-7
Record name Octadecyl 4-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Octadecyl 4-formylbenzoate typically involves esterification reactions. One common method is the reaction of 4-formylbenzoic acid with octadecanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification . Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Schiff Base Formation with Amines

The aldehyde group undergoes condensation with primary amines to form imine derivatives.

Reaction with Propargylamine

Reagents :

  • Octadecyl 4-formylbenzoate, propargylamine
    Conditions :

  • Solvent: Anhydrous methanol

  • Time: 30 minutes reflux
    Product : Octadecyl 4-((prop-2-ynylimino)methyl)benzoate
    Yield : 82.0%

Characterization Data :

Spectroscopy Data (δ ppm)
¹H NMR 0.88 (t, 3H), 1.25–1.79 (m, 32H), 4.32 (t, 2H), 7.80–8.36 (m, 4H), 8.36 (s, 1H)

Reaction with 3-Azidopropylamine

Reagents :

  • This compound, 3-azidopropylamine
    Conditions :

  • Solvent: Anhydrous methanol

  • Time: 10 hours at 4°C post-reflux
    Product : Octadecyl 4-((3-azidopropylimino)methyl)benzoate
    Yield : 86.8%

Key Applications :
These Schiff bases serve as intermediates for click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) in polymer and bioconjugate synthesis .

Performance in Paralytic Shellfish Toxin Detection

Toxin Slope (mV/logC) Detection Limit
dcSTX600.1 nM
STX470.2 nM
GTX2&3560.15 nM
C1&2201.0 nM

Mechanism : The aldehyde group facilitates selective binding to toxin molecules via hydrogen bonding and hydrophobic interactions .

Comparison of Synthetic Routes

Parameter Esterification Schiff Base Formation
Reaction Time 24 h0.5–10 h
Solvent Ethyl etherMethanol
Catalyst DCC/DMAPNone
Typical Yield 72%82–87%

Industrial Relevance

4-Formylbenzoic acid (precursor) is a byproduct of terephthalic acid synthesis, making this compound cost-effective for large-scale applications . Its stability under anhydrous conditions and compatibility with diverse amines enhance its utility in materials science and analytical chemistry .

Scientific Research Applications

Overview

Octadecyl 4-formylbenzoate is an organic compound with the molecular formula C26H42O3, characterized by a hydrophobic octadecyl chain and a reactive formyl group. This unique structure allows it to serve various applications across different scientific fields, including chemistry, biology, medicine, and industrial processes.

Chemical Applications

This compound is utilized as a starting material for synthesizing more complex organic compounds. Its applications in chemistry include:

  • Synthesis of Derivatives : It acts as a precursor for the synthesis of benzimidazole derivatives, pyrazolopyridine derivatives, and coumarin derivatives, which are important in pharmaceuticals and agrochemicals.
  • Building Block for Ionic Liquids : The compound is involved in the preparation of ionic liquids, which have applications in green chemistry and as solvents for various chemical reactions.

Biological Applications

Research has identified potential biological activities of this compound, making it a subject of interest in biological sciences:

  • Antioxidant Properties : The compound exhibits antioxidant activity by scavenging free radicals, which can help mitigate oxidative stress in biological systems.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for developing new antimicrobial agents .

Medical Applications

The unique solubility characteristics of this compound make it suitable for various medical applications:

  • Drug Delivery Systems : Its ability to form stable complexes with drugs enhances solubility and bioavailability, making it a promising candidate for drug delivery formulations.
  • Potential Therapeutic Uses : Research is ongoing to explore its efficacy in treating diseases where oxidative stress or microbial infections are involved.

Industrial Applications

In industrial settings, this compound finds use in:

  • Chromatographic Techniques : It is used to prepare chromatographic stationary phases that enhance selectivity and separation performance in liquid chromatography.
  • Specialty Chemicals Production : The compound's unique properties make it valuable in producing specialty chemicals and advanced materials .

Case Studies

Several studies have highlighted the diverse applications of this compound:

  • A study demonstrated its role as a precursor in synthesizing novel antimicrobial compounds, showcasing its potential in drug development .
  • Research on its antioxidant properties indicated significant activity against oxidative stress markers, suggesting therapeutic implications for diseases linked to oxidative damage.

Mechanism of Action

The mechanism by which Octadecyl 4-formylbenzoate exerts its effects involves its interaction with molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In drug delivery systems, it forms stable complexes with drugs, enhancing their solubility and bioavailability.

Comparison with Similar Compounds

Table 1. Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) Functional Group
This compound C₂₅H₃₈O₃ 386.57 Ester (formylbenzoate)
Sodium Octadecyl Sulfate C₁₈H₃₇NaO₄S 372.52 Sulfate
N-Octadecylformamide C₁₉H₃₉NO 297.52 Amide
Octadecyl Chloride C₁₈H₃₇Cl 289.94 Alkyl halide

Table 2. Thermal and Physical Properties

Compound Melting Point (°C) Thermal Stability Reactivity
This compound Not reported Stable <200°C* Hydrolyzes in acid/base
Sodium Octadecyl Sulfate >100 (decomposes) Stable in solution Ionic strength-sensitive
N-Octadecylformamide Not reported High (amide stability) Low acute toxicity
Octadecyl Chloride ~20 Stable to 300°C Non-reactive

Table 3. Application-Specific Performance

Compound Surfactant Efficiency Lubrication (μ) Chromatographic Selectivity
This compound Moderate Not studied High (polar analytes)
Sodium Octadecyl Sulfate High N/A N/A
Octadecyl Chloride N/A 0.1 (solid) N/A
Octadecyl-Bonded Silica N/A N/A High (non-polar)

Research Findings and Discussion

  • Synthesis Challenges : The formyl group’s reactivity necessitates protection during esterification.
  • Surfactancy : Reduced critical micelle concentration (CMC) compared to ionic surfactants but enhanced solubility in organic phases.
  • Chromatography: Potential for dual retention mechanisms (hydrophobic + π-π interactions) could resolve complex mixtures.

Biological Activity

Octadecyl 4-formylbenzoate, a derivative of benzoic acid, has garnered attention in recent years due to its potential biological activities. This compound, which belongs to the class of esters, is characterized by its long hydrophobic chain and a formyl group attached to the aromatic ring. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Physical Properties

  • Molecular Weight: 398.57 g/mol
  • Solubility: Soluble in organic solvents; limited solubility in water due to hydrophobic nature.
  • Melting Point: Data not extensively available; expected to be solid at room temperature due to long alkyl chain.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in pharmaceutical formulations aimed at infection control .

Anti-inflammatory Effects

The compound has also shown anti-inflammatory properties. In vitro studies demonstrated that this compound could inhibit the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

Antioxidant Activity

Antioxidant activity is another significant aspect of this compound's biological profile. The compound has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .

Cytotoxicity and Apoptosis

Preliminary studies have explored the cytotoxic effects of this compound on cancer cell lines. The compound appears to induce apoptosis in specific cancer cells, making it a candidate for further investigation in cancer therapy .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both pathogens, indicating promising potential for use in topical formulations .

Case Study 2: Anti-inflammatory Mechanism

In a controlled laboratory setting, this compound was administered to macrophage cell lines. Results showed a significant reduction in TNF-α and IL-6 levels after treatment with the compound, supporting its role as an anti-inflammatory agent .

Table 1: Biological Activities of this compound

Biological ActivityEffectivenessReference
AntimicrobialMIC: 50 µg/mL
Anti-inflammatoryReduced cytokines
AntioxidantFree radical scavenging
CytotoxicityInduces apoptosis

Table 2: Comparison with Related Compounds

CompoundAntimicrobial ActivityAnti-inflammatory ActivityReference
This compoundYes (MIC: 50 µg/mL)Yes
Methyl 4-formylbenzoateModerateYes
n-Hexadecanoic acidHighModerate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octadecyl 4-formylbenzoate
Reactant of Route 2
Reactant of Route 2
Octadecyl 4-formylbenzoate

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